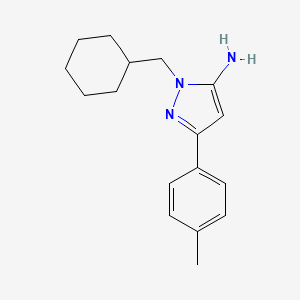

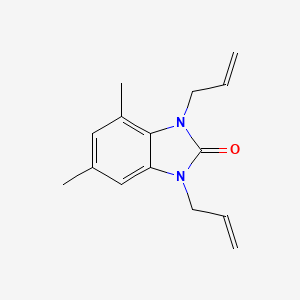

![molecular formula C19H21NO3 B5619012 isobutyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B5619012.png)

isobutyl 3-[(phenylacetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to isobutyl 3-[(phenylacetyl)amino]benzoate involves multiple steps, including the esterification of acids with alcohols, and the use of catalysts to enhance reaction efficiency. For example, isobutyl p-(dimethylamino) benzoate was synthesized via esterification of p-(dimethylamino)-benzoic acid with isobutanol, using p-toluene sulfonic acid as a catalyst, achieving an 89% yield under optimized conditions (Jian, Xu, & Z., 2006).

Molecular Structure Analysis

The molecular structure of isobutyl 3-[(phenylacetyl)amino]benzoate derivatives has been determined using various analytical techniques. For instance, the crystal and molecular structure of isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate was elucidated, revealing a bilayer arrangement with molecules tilted at approximately 40° to the layer normal, providing insights into its liquid crystalline behavior (Leadbetter, Mazid, & Malik, 1980).

Chemical Reactions and Properties

Isobutyl 3-[(phenylacetyl)amino]benzoate and its derivatives undergo various chemical reactions, contributing to a wide range of properties. For example, phenylacetyl isothiocyanate, a related compound, reacts with different reagents to yield diverse heterocycles, indicating the compound's versatility in synthetic chemistry (Hemdan et al., 2008).

Physical Properties Analysis

The physical properties of isobutyl 3-[(phenylacetyl)amino]benzoate derivatives, such as melting points and phase transitions, are crucial for their applications in material science. The crystal to smectic E phase transition of isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate was described, highlighting its potential use in liquid crystal technology (Leadbetter et al., 1980).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of isobutyl 3-[(phenylacetyl)amino]benzoate derivatives have been explored through various reactions, including the synthesis of heterocycles and the study of their electrochemical behavior. These studies contribute to a deeper understanding of the compound's potential in synthetic and applied chemistry (Root & Smith, 1982).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methylpropyl 3-[(2-phenylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14(2)13-23-19(22)16-9-6-10-17(12-16)20-18(21)11-15-7-4-3-5-8-15/h3-10,12,14H,11,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUODHBNNQRJET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl 3-[(phenylacetyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methylthieno[3,2-d]pyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5618934.png)

![7-isopropyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618949.png)

![2,4-bis(ethylthio)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5618966.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B5618999.png)

![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5619029.png)

![N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-yl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5619034.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5619036.png)

![7-(2-methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619046.png)

![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B5619061.png)